1-methyl-1H-pyrazole-4-carboximidamide, acetic acid
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Overview
Description
1-methyl-1H-pyrazole-4-carboximidamide, acetic acid is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazole-4-carboximidamide, acetic acid can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-4-carboximidamide with acetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazole-4-carboximidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-methyl-1H-pyrazole-4-carboximidamide, acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-4-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole-1-carboximidamide: Similar in structure but with different substituents.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct chemical properties
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
2839144-00-0 |
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Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
acetic acid;1-methylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C5H8N4.C2H4O2/c1-9-3-4(2-8-9)5(6)7;1-2(3)4/h2-3H,1H3,(H3,6,7);1H3,(H,3,4) |
InChI Key |
PDOYYSQMKAYKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CN1C=C(C=N1)C(=N)N |
Purity |
95 |
Origin of Product |
United States |
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